2-(Propane-2-sulfinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propane-2-sulfinyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a propane-2-sulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-2-sulfinyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid derivatives with sulfinyl compounds under controlled conditions. For example, the reaction of methyl benzoate with sodium hydroxide and ethanol, followed by the addition of a sulfinyl compound, can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Propane-2-sulfinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzoic acids
Scientific Research Applications
2-(Propane-2-sulfinyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(Propane-2-sulfinyl)benzoic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular processes. The benzoic acid moiety can interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: The parent compound, widely used as a food preservative and in the synthesis of other chemicals.
Sulfone Derivatives: Compounds with a sulfone group instead of a sulfinyl group, often with different chemical properties.
Sulfide Derivatives: Compounds with a sulfide group, typically more reactive than sulfinyl derivatives .
Uniqueness
2-(Propane-2-sulfinyl)benzoic acid is unique due to the presence of both a benzoic acid and a sulfinyl group.
Properties
CAS No. |
41394-91-6 |
---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-propan-2-ylsulfinylbenzoic acid |
InChI |
InChI=1S/C10H12O3S/c1-7(2)14(13)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) |
InChI Key |
VFBUKAREMNPCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.